Cyclopentane-1,3-diyldimethanol

Description

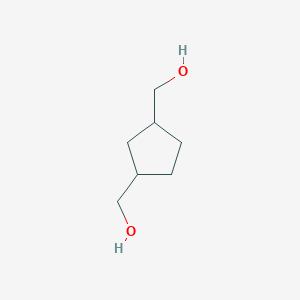

Cyclopentane-1,3-diyldimethanol (CAS: 1678528-03-4) is a bicyclic diol derivative with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Structurally, it features a bicyclo[1.1.1]pentane core substituted with two methanol (-CH₂OH) groups at the 1,3-positions.

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

[3-(hydroxymethyl)cyclopentyl]methanol |

InChI |

InChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2 |

InChI Key |

AYVGBNGTBQLJBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1CO)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

Cyclopentane-1,3-diketone undergoes catalytic hydrogenation under high-pressure H₂ (50–100 atm) in the presence of a palladium-on-carbon (Pd/C) or Raney nickel catalyst. The reaction proceeds via sequential ketone-to-alcohol reduction:

Optimal temperatures range from 120–150°C, with yields exceeding 85% when using Pd/C in ethanol. Side products, such as over-reduced hydrocarbons, are minimized by controlling H₂ partial pressure.

Reduction of Cyclopentane-1,3-dicarbaldehyde

The aldehyde-to-alcohol reduction pathway offers a high-purity route. This method adapts procedures for cyclopentane-1,1-dicarbaldehyde reduction.

Sodium Borohydride (NaBH₄) Reduction

Cyclopentane-1,3-dicarbaldehyde is treated with NaBH₄ in methanol at 0–5°C. The exothermic reaction completes within 2 hours, yielding the diol with >90% efficiency:

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Methanol |

| Reaction Time | 2 hours |

| Yield | 92% |

Hydrolysis of Cyclopentane-1,3-diylbis(methyl Halide)

Nucleophilic substitution of halogenated precursors provides an alternative route. This method mirrors the alkylation strategies for cyclopentane tetracarboxylates.

Alkaline Hydrolysis

Cyclopentane-1,3-diylbis(methyl bromide) reacts with aqueous NaOH (10%) under reflux:

Optimization Insights:

-

Prolonged reflux (>8 hours) ensures complete substitution.

-

Yields plateau at 78% due to competing elimination reactions.

| Parameter | Value |

|---|---|

| Enantiomeric Excess | >99% (1R,3S) |

| Yield | 68% |

| Reaction Time | 48 hours |

Grignard Reaction with Cyclopentane-1,3-dicarboxylate

Double Grignard reagent addition to cyclopentane-1,3-dicarboxylate esters furnishes the diol. This method adapts ester-to-alcohol transformations reported for malonate derivatives.

Methyl Magnesium Bromide (MeMgBr) Addition

Diethyl cyclopentane-1,3-dicarboxylate reacts with excess MeMgBr in dry THF:

Critical Parameters:

-

Anhydrous conditions prevent reagent decomposition.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85 | 98 | High | Industrial |

| NaBH₄ Reduction | 92 | 99 | Moderate | Lab-scale |

| Alkaline Hydrolysis | 78 | 95 | Low | Pilot-scale |

| Enzymatic Reduction | 68 | 97 | High | Lab-scale |

| Grignard Reaction | 65 | 90 | Moderate | Lab-scale |

Catalytic hydrogenation and NaBH₄ reduction emerge as the most efficient, though the former requires specialized equipment. Enzymatic methods offer stereochemical control but suffer from longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,3-diyldimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form cyclopentanedicarboxylic acid.

Reduction: Further reduction can yield cyclopentane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.

Major Products

Oxidation: Cyclopentanedicarboxylic acid.

Reduction: Cyclopentane derivatives.

Substitution: Various substituted cyclopentane compounds.

Scientific Research Applications

Cyclopentane-1,3-diyldimethanol has diverse applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of biobased polymers.

Materials Science: The compound is utilized in the production of high-performance materials with specific mechanical and thermal properties.

Biology and Medicine: Research explores its potential as a building block for biologically active molecules and drug delivery systems.

Industry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.

Mechanism of Action

The mechanism of action of 1,3-cyclopentanedimethanol primarily involves its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polymers and other complex molecules. The hydroxyl groups also enable the compound to undergo various chemical transformations, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Cyclopentane-1,3-diol

Structure: Cyclopentane-1,3-diol (C₅H₁₀O₂, MW: 102.13 g/mol) is a monocyclic diol with hydroxyl groups at the 1,3-positions. It exists as a mixture of cis and trans isomers . Key Differences:

- Ring Strain: Cyclopentane-1,3-diyldimethanol’s bicyclo[1.1.1]pentane core introduces significant ring strain compared to the monocyclic cyclopentane-1,3-diol.

- Functional Groups: The diyldimethanol’s -CH₂OH groups extend the molecule’s chain length, increasing hydrophilicity compared to the shorter hydroxyl groups in cyclopentane-1,3-diol. Synthesis: Cyclopentane-1,3-diol is synthesized via hydrogenation of cyclopentane-1,3-dione using catalysts like ruthenium or rhodium on carbon , whereas the diyldimethanol derivative may require more complex alkylation or Grignard reactions .

Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Structure: Compounds like 3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C₇H₉FO₂) share the bicyclic core but replace methanol groups with carboxylic acid functionalities . Key Differences:

- Acidity: Carboxylic acid derivatives exhibit lower pKa (~4–5) compared to diyldimethanol’s alcohol groups (pKa ~16–18), affecting their reactivity in hydrogen bonding or salt formation.

- Applications: Carboxylic acid derivatives are explored as bioisosteres in drug design , while diyldimethanol’s non-ionic nature may favor use in polymers or crosslinking agents.

Cyclohexane-1,3-diol

Structure : Cyclohexane-1,3-diol (C₆H₁₂O₂) has a six-membered ring, reducing ring strain compared to cyclopentane derivatives.

Key Differences :

- Solubility: The larger cyclohexane ring may improve solubility in non-polar solvents due to reduced steric hindrance.

- Conformational Flexibility: Cyclohexane’s chair conformations allow greater flexibility, whereas the bicyclo[1.1.1]pentane in diyldimethanol restricts motion, enhancing structural rigidity .

Data Table: Comparative Properties of Selected Compounds

Q & A

How can the stereochemical configuration of cyclopentane-1,3-diyldimethanol influence its biological activity, and what experimental methods are used to resolve such effects?

Basic Research Question

The cis/trans isomerism of this compound derivatives significantly impacts their interactions with biological targets. For example, cis-configurations in cyclopentane-1,3-dicarboxylic acid derivatives exhibit distinct binding affinities to enzymes compared to trans-isomers, as observed in apoptosis induction in HeLa cells . To resolve stereochemical effects:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangements .

- X-ray Crystallography : Determine absolute configuration for solid-state structures .

What synthetic strategies are optimal for introducing functional groups (e.g., nitroethyl or benzyl) to the cyclopentane-1,3-dione core, and how are reaction conditions optimized?

Basic Research Question

Functionalization of the cyclopentane-1,3-dione scaffold often involves Michael additions or nucleophilic substitutions. For example:

- Nitroethylation : React 2-benzylcyclopentane-1,3-dione with 2-nitroethanol under reflux with succinic anhydride and tributylphosphine in CH₃CN, achieving ~64% yield .

- Aldehyde Condensation : Use Hantzsch ester and L-proline catalysis in CH₂Cl₂ for asymmetric benzylation .

Optimization Parameters :

How do computational methods predict the singlet-triplet energy gaps in cyclopentane-1,3-diyl derivatives, and what implications do these gaps have for reaction mechanisms?

Advanced Research Question

Cyclopentane-1,3-diyls exhibit biradicaloid character, where singlet-triplet gaps () dictate reactivity.

- DFT Calculations : B3LYP/6-31G* methods predict for 2-silacyclopentane-1,3-diyls, showing stabilization of singlet states via electron-donating substituents .

- Mechanistic Implications : Smaller values favor diradical pathways in cycloadditions or polymerizations .

- Validation : Compare computed UV-Vis spectra with experimental data to confirm biradicaloid transitions .

What methodologies are employed to determine the pKa values of cyclopentane-1,3-dicarboxylic acid derivatives, and how do these values compare to carboxylic acid isosteres?

Basic Research Question

pKa determination is critical for assessing bioisosteric potential:

- Potentiometric Titration : Measure pH-dependent ionization of cis-cyclopentane-1,3-dicarboxylic acid (pKa₁ = 4.26, pKa₂ = 5.51) .

- Comparison to Isosteres : Cyclopentane-1,3-dione (pKa ~3–4) mimics carboxylic acid acidity, enabling substitution in thromboxane-A2 receptor antagonists without losing potency .

- Computational pKa Prediction : Use COSMO-RS or QSPR models to screen derivatives .

How can this compound derivatives be integrated into polymer backbones, and what analytical techniques characterize their thermal stability?

Advanced Research Question

Cyclopentane-based monomers enhance polymer rigidity:

- Polyimide Synthesis : React 4,4′-(cyclopentane-1,1-diyl)diphenol with dianhydrides (e.g., PMDA) in DMAc under nitrogen, achieving .

- Characterization :

What strategies mitigate contradictory data in this compound toxicity studies, particularly regarding apoptosis induction in cancer cells?

Advanced Research Question

Discrepancies in cytotoxicity data (e.g., MDA-MB-231 vs. MCF-7 cells) arise from assay conditions:

- Dose Optimization : Perform dose-response curves (0.1–100 μM) to identify IC₅₀ thresholds .

- Cell Line Validation : Use CRISPR-edited lines to isolate target-specific effects (e.g., TP receptor binding vs. off-target kinase inhibition) .

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to rule out false positives from metabolite interference .

How are this compound derivatives functionalized for use in asymmetric catalysis, and what chiral ligands are most effective?

Advanced Research Question

Chiral cyclopentane scaffolds serve as ligands in enantioselective catalysis:

- Phosphine Ligands : Synthesize bis-phosphine derivatives via Pd-catalyzed cross-coupling, achieving >90% ee in hydrogenation .

- Amino Alcohol Ligands : Introduce hydroxyl and amine groups via Sharpless epoxidation followed by ring-opening .

- Characterization : X-ray and CD spectroscopy confirm ligand helicity and stereoelectronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.